Dimethylnaphthalenesulphonic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
100519-05-9 |
|---|---|
Molecular Formula |
C12H12O3S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
2,3-dimethylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C12H12O3S/c1-8-7-10-5-3-4-6-11(10)12(9(8)2)16(13,14)15/h3-7H,1-2H3,(H,13,14,15) |
InChI Key |
SDRWSOSZWGTKEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1C)S(=O)(=O)O |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of Dimethylnaphthalenesulphonic Acid
Direct Sulphonation Approaches
The primary method for synthesizing dimethylnaphthalenesulphonic acid is through the direct sulphonation of dimethylnaphthalene. This reaction is a type of electrophilic aromatic substitution, where an electrophile (typically sulphur trioxide or its equivalent) attacks the electron-rich naphthalene (B1677914) ring system. The positions of the two methyl groups on the naphthalene skeleton significantly influence the regioselectivity of the sulphonation, directing the incoming sulphonic acid group to specific positions.
Optimization of Reaction Conditions for Selective Isomer Formation
The distribution of isomers in the sulphonation of naphthalenes is highly sensitive to reaction conditions, particularly temperature. vaia.com In the case of dimethylnaphthalenes, the substitution pattern is governed by both kinetic and thermodynamic control.
Kinetic Control: At lower temperatures, the reaction is under kinetic control, favoring the formation of the isomer that results from the fastest reaction rate. This is often the isomer where the electrophile attacks a less sterically hindered, yet highly activated, position. For naphthalene itself, sulphonation at low temperatures (e.g., 0 °C) predominantly yields the 1-naphthalenesulphonic acid. vaia.com
Thermodynamic Control: At higher temperatures (e.g., 160 °C), the reaction becomes reversible, allowing for equilibrium to be established. vaia.com This condition favors the formation of the most thermodynamically stable isomer. For naphthalene, this is the 2-naphthalenesulphonic acid, which benefits from reduced steric hindrance and favorable resonance stabilization. vaia.com
This principle extends to dimethylnaphthalenes. For a given dimethylnaphthalene isomer, careful control of temperature is crucial for targeting a specific sulphonic acid isomer. For instance, in the sulphonation of 2,6-dimethylnaphthalene (B47086), different isomers of this compound can be favored by adjusting the reaction temperature. The stability of the resulting isomers often correlates with minimized steric interactions between the bulky sulphonic acid group and the existing methyl groups. tandfonline.comresearchgate.net
Table 1: Effect of Temperature on Naphthalene Sulphonation Isomer Distribution
| Control Type | Reaction Temperature | Major Product | Key Factor |
|---|---|---|---|
| Kinetic | Low (e.g., 0-80 °C) | α-Isomer (1-substituted) | Lower activation energy, faster rate |
| Thermodynamic | High (e.g., >150 °C) | β-Isomer (2-substituted) | Greater product stability, reversible reaction |
Role of Sulfonating Agents in Product Distribution
Sulphuric Acid (H₂SO₄): When concentrated sulphuric acid is used, the reaction produces water as a byproduct. This dilution of the acid can reduce the reaction rate and conversion efficiency. To achieve high yields, an excess of sulphuric acid is often required, which can lead to a significant amount of waste acid. google.com
Fuming Sulphuric Acid (Oleum): Oleum (B3057394) is a solution of sulphur trioxide in sulphuric acid. It is a more potent sulphonating agent than concentrated sulphuric acid because the free SO₃ is a highly reactive electrophile. Its use can lead to higher reaction rates and the formation of di-sulphonated products if not carefully controlled.
Sulphur Trioxide (SO₃): Using sulphur trioxide, often in an inert organic solvent, can provide a cleaner reaction. This method avoids the production of water, leading to higher efficiency and preventing the cessation of the reaction due to dilution. google.comgoogle.com The molar ratio of SO₃ to the dimethylnaphthalene substrate is a key parameter; using a ratio of 3:1 to 5:1 has been shown to produce oligomeric naphthalene sulphonic acid anhydrides, which can be hydrolyzed to yield the desired disulphonic acids in high purity and yield. google.com
The reactivity of the sulphonating agent can also influence the isomer distribution, although temperature remains the dominant factor. Highly reactive agents may lead to less selective reactions, particularly at elevated temperatures.
Derivatization and Functionalization Pathways
The sulphonic acid group is relatively unreactive towards direct nucleophilic substitution. Therefore, derivatization typically proceeds via activation, most commonly by converting the sulphonic acid into a more reactive dimethylnaphthalenesulphonyl chloride. This is usually achieved by reacting the this compound with thionyl chloride (SOCl₂) or a similar chlorinating agent. youtube.com The resulting sulphonyl chloride is a highly electrophilic species and serves as a versatile intermediate for a variety of chemical transformations. uomustansiriyah.edu.iqlibretexts.org
Esterification Reactions and Mechanism Analysis
Dimethylnaphthalenesulphonate esters are synthesized from the corresponding sulphonyl chloride. The reaction is a nucleophilic substitution where an alcohol acts as the nucleophile.
The mechanism involves the attack of the nucleophilic oxygen atom of the alcohol on the electrophilic sulphur atom of the sulphonyl chloride. This is followed by the elimination of a chloride ion, which is an excellent leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrochloric acid (HCl) generated as a byproduct.
Mechanism:
Nucleophilic Attack: The alcohol's oxygen atom attacks the sulphur atom of the dimethylnaphthalenesulphonyl chloride.
Chloride Elimination: The sulphur-chlorine bond breaks, and the chloride ion is expelled.
Deprotonation: The base removes a proton from the oxygen atom (originally from the alcohol) to yield the final, neutral sulphonate ester.
This process is analogous to the Fischer-Speier esterification of carboxylic acids, though it proceeds through a substitution at sulphur rather than carbon and does not typically require an acid catalyst. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com
Table 2: Examples of Alcohols for Esterification of Dimethylnaphthalenesulphonyl Chloride
| Alcohol | Resulting Ester Type | Potential Application |
|---|---|---|
| Methanol | Methyl Dimethylnaphthalenesulphonate | Synthetic Intermediate |
| Ethanol | Ethyl Dimethylnaphthalenesulphonate | Synthetic Intermediate |
| Phenol | Phenyl Dimethylnaphthalenesulphonate | Plasticizers, Dye carriers |
Amidation and Other Nucleophilic Acyl Substitutions
The formation of dimethylnaphthalenesulphonamides is achieved by reacting dimethylnaphthalenesulphonyl chloride with ammonia (B1221849) or a primary or secondary amine. This reaction is a cornerstone of sulphonamide synthesis. The term "nucleophilic acyl substitution" is often used broadly, though this reaction is more precisely a nucleophilic substitution at a sulfonyl center. youtube.comlibretexts.orgmasterorganicchemistry.com
The mechanism is similar to that of esterification. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic sulphur atom of the sulphonyl chloride. A chloride ion is subsequently eliminated. uomustansiriyah.edu.iq An excess of the amine or the addition of a separate base is used to neutralize the HCl byproduct.
Mechanism:
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the sulphur atom of the sulphonyl chloride, forming a new S-N bond.
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed. masterorganicchemistry.com
Elimination: The intermediate collapses, reforming the S=O double bond character and expelling the chloride leaving group.
Deprotonation: A base (which can be a second molecule of the amine) removes a proton from the nitrogen atom, yielding the stable sulfonamide.
Table 3: Examples of Amines for Amidation of Dimethylnaphthalenesulphonyl Chloride
| Amine | Resulting Amide Type | Potential Application Area |
|---|---|---|
| Ammonia (NH₃) | Primary Sulphonamide | Pharmaceutical precursors |
| Ethylamine (CH₃CH₂NH₂) | N-Ethyl Sulphonamide | Agrochemicals, Dyes |
| Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethyl Sulphonamide | Specialty polymers |
Advanced Functionalization Techniques for Novel Derivatives
The this compound framework can be incorporated into more complex molecular architectures to create novel materials and biologically active compounds. Advanced techniques often involve multi-step syntheses where the dimethylnaphthalenesulphonyl moiety is used as a key building block.
One notable area is the synthesis of fluorescent probes and labels. The naphthalene ring system is inherently fluorescent, and its photophysical properties can be tuned by the attachment of various functional groups. For example, derivatives like Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) are widely used to label amines and proteins. A similar strategy can be applied to dimethylnaphthalenesulphonyl chlorides to create probes with tailored properties.
Another advanced application is in the development of precursors for high-performance polymers. For example, 2,6-dimethylnaphthalene is a precursor to 2,6-naphthalenedicarboxylic acid, a monomer used to produce polyethylene (B3416737) naphthalate (PEN), a high-performance polyester. wikipedia.org While not a direct functionalization of the sulphonic acid, the chemistry of the dimethylnaphthalene core is central to these advanced materials.
Furthermore, ammoxidation of 2,6-dimethylnaphthalene can yield 2,6-dicyanonaphthalene, which serves as a precursor to bis(aminomethyl)naphthalene, an important component in the synthesis of certain dyes. wikipedia.org These transformations highlight the versatility of the dimethylnaphthalene scaffold in advanced chemical synthesis.
Industrial Synthesis Process Optimization of this compound
The industrial-scale synthesis of this compound is a chemically nuanced process, demanding precise control over reaction conditions to maximize yield and purity while minimizing by-product formation and environmental impact. Optimization strategies primarily focus on the selection of sulfonating agents, catalyst systems, and the fine-tuning of process parameters such as temperature, reaction time, and reactant ratios.
The core of the industrial synthesis involves the electrophilic aromatic substitution reaction where dimethylnaphthalene is treated with a sulfonating agent. The choice of sulfonating agent is critical and often dictates the required equipment and process conditions. Common sulfonating agents include concentrated sulfuric acid, oleum (fuming sulfuric acid), and sulfur trioxide (SO₃).
Optimization of the sulfonation process for aromatic compounds like dimethylnaphthalene often involves strategies to enhance reaction efficiency and selectivity. For instance, in the related production of methylnaphthalenesulfonic acid, fuming sulfuric acid (104.5%) is utilized as the sulfonating agent. google.com This choice is driven by its ability to improve the efficiency of the sulfonation of the methylnaphthalene raw material. google.com
A key aspect of process optimization is the management of reaction temperature and duration. In the sulfonation of methylnaphthalene, the reaction is conducted at temperatures ranging from 120°C to 165°C for a period of 2 to 6 hours. google.com During this process, a vacuum is applied to remove the water generated, which helps to drive the reaction to completion. google.com Similarly, in the sulfonation of naphthalene for producing naphthalene-based superplasticizers, the reaction is typically carried out at 160-170°C for 2-3 hours. google.com However, advancements have shown that the use of a solid superacid catalyst can shorten the sulfonation time to 0.5 to 1.5 hours while maintaining product quality. google.com
The molar ratio of reactants is another crucial parameter for optimization. In the production of methylnaphthalenesulfonic acid, the molar ratio of methylnaphthalene to oleum is maintained between 1:1.0 and 1:1.2. google.com This careful control ensures efficient conversion of the starting material while avoiding excessive use of the sulfonating agent, which can lead to increased by-product formation and more challenging purification steps.
Modern industrial sulfonation often employs continuous processing technologies to improve efficiency and consistency. Continuous air+SO₃ sulfonation plants utilizing falling film reactors are a prime example of such advanced manufacturing setups. These systems offer excellent heat and mass transfer, which are critical for controlling the highly exothermic sulfonation reaction.
Research Findings on Sulfonation Process Parameters
The following table summarizes key process parameters derived from research on the sulfonation of naphthalene and its derivatives, which can be extrapolated for the optimization of this compound synthesis.
| Parameter | Value/Range | Context/Source |
| Sulfonating Agent | 104.5% Fuming Sulfuric Acid | Production of methylnaphthalenesulfonic acid. google.com |
| 98% Concentrated Sulfuric Acid | Production of naphthalenesulfonic acid. google.com | |
| Reaction Temperature | 120°C - 165°C | Sulfonation of methylnaphthalene. google.com |
| 160°C - 170°C | Sulfonation of naphthalene. google.com | |
| Reaction Time | 2 - 6 hours | Sulfonation of methylnaphthalene. google.com |
| 0.5 - 1.5 hours | Sulfonation of naphthalene with a solid superacid catalyst. google.com | |
| Reactant Molar Ratio (Aromatic:Oleum) | 1 : 1.0 - 1.2 | Sulfonation of methylnaphthalene. google.com |
| Catalyst | Solid Superacid (e.g., Cr-SO₄/ZrO₂) | Used in naphthalene sulfonation to increase efficiency. google.com |
Interactive Data Table of Sulfonation Parameters
The table below provides an interactive overview of the reaction conditions for the sulfonation of naphthalene derivatives. Users can sort the data by different parameters to compare the conditions.
| Starting Material | Sulfonating Agent | Temperature (°C) | Duration (hours) | Catalyst | Molar Ratio (Aromatic:Agent) |
| Methylnaphthalene | 104.5% Fuming Sulfuric Acid | 120 - 165 | 2 - 6 | None specified | 1 : 1.0 - 1.2 |
| Naphthalene | 98% Concentrated Sulfuric Acid | 160 - 170 | 2 - 3 | None | Not specified |
| Naphthalene | 98% Concentrated Sulfuric Acid | 160 - 170 | 0.5 - 1.5 | Solid Superacid | 1 : 1 - 1.3 (by mass) |
Reaction Mechanisms and Kinetic Studies of Dimethylnaphthalenesulphonic Acid and Its Derivatives
Mechanistic Investigations of Sulphonation Reactions
The sulphonation of aromatic compounds, including the formation of dimethylnaphthalenesulphonic acid, is a cornerstone of industrial organic chemistry. Investigations into the mechanism of this electrophilic aromatic substitution reaction have evolved from early proposals to sophisticated computational models.
Historically, the reaction was thought to proceed through a simple electrophilic attack of a sulfonating agent, such as sulfur trioxide (SO₃), on the aromatic ring. However, kinetic studies and theoretical calculations have painted a more nuanced picture. For instance, research on the sulphonation of various arenes, including naphthalene (B1677914), has shown that the reaction can proceed via a concerted pathway. nih.gov This often involves two molecules of SO₃ forming a cyclic σ-complex transition state, bypassing the formation of a stable intermediate. nih.gov
Density Functional Theory (DFT) calculations have been instrumental in elucidating these mechanisms. For the sulphonation of benzene (B151609) with SO₃ in the presence of sulfuric acid (H₂SO₄), a trimolecular process has been proposed. acs.org In this mechanism, the substrate, one molecule of SO₃, and one molecule of H₂SO₄ are all involved in the transition state. acs.org The SO₃ and H₂SO₄ attack the aromatic ring from opposite sides, forming a six-membered ring in the transition state. acs.org This arrangement is stabilized by hydrogen bonding between the attacking SO₃ and H₂SO₄ molecules, which helps to lower the activation energy barrier. acs.org
Hydrolysis and Cleavage Mechanisms
The hydrolysis of sulfonic acids, the reverse of the sulfonation reaction, is a critical process for both synthetic and analytical purposes. The mechanism of hydrolysis, like sulfonation, is an electrophilic aromatic substitution, but in this case, a proton acts as the electrophile, and the leaving group is SO₃.
The acid-catalyzed hydrolysis of esters provides a useful analogy for understanding the cleavage of the C-S bond in this compound. youtube.com The process typically begins with the protonation of an oxygen atom on the sulfonic acid group. youtube.com This is followed by the nucleophilic attack of a water molecule on the sulfur atom. youtube.com A series of proton transfers then facilitates the departure of the leaving group. youtube.com This reaction is reversible, and the position of the equilibrium is influenced by the reaction conditions, such as the concentration of water. chemistrysteps.com
In base-catalyzed hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, attacking the sulfur atom. masterorganicchemistry.com This leads to the formation of a tetrahedral intermediate, followed by the elimination of the arene anion. masterorganicchemistry.com However, due to the high acidity of the sulfonic acid, the reaction is generally considered irreversible under basic conditions as the resulting carboxylate (or in this case, sulfonate) is deprotonated. chemistrysteps.commasterorganicchemistry.com
Isotope labeling studies have been crucial in confirming the mechanism of these hydrolysis reactions. For instance, using H₂¹⁸O allows for the tracking of the oxygen atom and confirms that the cleavage occurs at the C-S bond.
Solvent Effects on Reaction Kinetics and Thermodynamics
The choice of solvent can dramatically influence the rate, and sometimes even the mechanism, of chemical reactions. This is particularly true for reactions involving polar or charged species, such as the sulfonation and hydrolysis of this compound.
Influence of Solvent Polarity on Reaction Rates
Solvent polarity plays a significant role in determining the kinetics of sulfonation. researchgate.net Polar solvents are generally better at stabilizing charged intermediates and transition states, which can lead to an enhancement of the reaction rate for polar reactions. researchgate.netlibretexts.org For instance, in the sulfonation of aromatic compounds, the transition state often possesses a significant degree of charge separation. A polar solvent can solvate this transition state more effectively than the reactants, thereby lowering the activation energy and accelerating the reaction. researchgate.net
The dielectric constant of the solvent is a key parameter in this regard. Solvents with higher dielectric constants are more effective at shielding charges and stabilizing ionic species. However, the relationship between solvent polarity and reaction rate is not always straightforward, as specific solute-solvent interactions can also play a crucial role. researchgate.net For example, the solvolysis of certain phosphate (B84403) dianions is significantly faster in less polar alcohols compared to water, a phenomenon attributed to the reduced capacity for hydrogen bonding in the alcohol solvents. nih.gov
The effect of solvent polarity can be quantified by comparing reaction rates in a series of solvents with varying polarities. The table below illustrates the relative rates of a typical SN1 reaction in different solvents, highlighting the significant impact of solvent polarity.
Table 1: Relative Rates of Solvolysis of tert-Butyl Chloride in Various Solvents This table is interactive. Click on the headers to sort the data.
| Solvent | Dielectric Constant (ε) | Relative Rate |
|---|---|---|
| Acetic Acid | 6 | 1 |
| Methanol | 33 | 4 |
| Water | 78 | 150,000 |
Data sourced from general chemistry principles of SN1 reactions.
Role of Solute-Solvent Interactions and Hydrogen Bonding
Beyond simple polarity, specific interactions between the solvent and the reacting species, such as hydrogen bonding and dipole-dipole interactions, are critical. nih.gov In sulfonation reactions, hydrogen bonding between the solvent and the sulfonic acid group can influence the reactivity of the substrate and the stability of intermediates. nih.gov
Polar protic solvents, like water and alcohols, can act as hydrogen bond donors, solvating anionic species and potentially inhibiting their nucleophilicity. Conversely, polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF), lack this hydrogen-bond donating ability, leaving anions less solvated and more reactive.
Computational Approaches to Solvation Effects
Computational chemistry offers powerful tools for understanding the intricate details of solvation at a molecular level. researchgate.net Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. acs.org This approach is computationally efficient and can provide valuable insights into the energetic effects of the solvent on the reaction. acs.org
Explicit solvent models, on the other hand, involve simulating a number of individual solvent molecules around the solute. capes.gov.br This method, often employed in molecular dynamics (MD) simulations, allows for a more detailed investigation of specific solute-solvent interactions, such as hydrogen bonding, and can capture dynamic solvent effects. nih.govcapes.gov.br For instance, ab initio molecular dynamics (AIMD) can be used to study the stability and reactivity of reaction intermediates in different solvents and to map out the free energy surface of the reaction. nih.gov
These computational methods have been successfully applied to study the sulfonation of aromatic compounds, providing insights into the stabilization of transition states by the solvent and the role of assisting molecules in the reaction mechanism. nih.gov
Catalytic Reaction Pathways Involving this compound
Catalysis plays a vital role in controlling the rate and selectivity of chemical reactions. In the context of this compound, both acid and base catalysis are relevant to its formation and hydrolysis.
In acid catalysis, the catalyst, typically a strong acid, protonates the electrophile, making it more reactive. youtube.com For example, in sulfonation with sulfuric acid, the acid serves both as the source of the electrophile (SO₃) and as a catalyst. researchgate.net
Base catalysis, on the other hand, typically involves the activation of the nucleophile. youtube.com In the hydrolysis of a sulfonic acid ester, a base can deprotonate water, generating the more nucleophilic hydroxide ion. masterorganicchemistry.com General base catalysis, where a weak base is involved in the rate-determining step, is also a possibility and is often observed in enzymatic reactions. youtube.com
The principles of catalysis are not limited to simple acid-base reactions. The development of programmable catalysts, where the catalytic activity can be dynamically controlled, offers exciting possibilities for optimizing chemical processes. youtube.com While not yet specifically applied to this compound, these advanced catalytic systems could one day provide unprecedented control over its synthesis and reactions. youtube.com
Kinetic studies are essential for elucidating these catalytic pathways. By examining the dependence of the reaction rate on the concentrations of the reactants and the catalyst, the order of the reaction can be determined, providing crucial information about the mechanism. nih.gov For example, a reaction that is first-order in both the substrate and the catalyst suggests that both are involved in the rate-determining step.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of dimethylnaphthalenesulphonic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within the molecule, allowing for unambiguous isomer identification.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide essential structural information.
Proton (¹H) NMR: The ¹H NMR spectrum of a this compound isomer would display distinct signals for the aromatic protons on the naphthalene (B1677914) ring and the protons of the two methyl groups.
Aromatic Region (approx. 7.0-9.0 ppm): The chemical shifts and coupling patterns of the aromatic protons are highly dependent on the substitution pattern. The electron-withdrawing sulfonic acid group (-SO₃H) generally causes a downfield shift (to a higher ppm value) for adjacent protons. For instance, in naphthalenesulfonic acid, protons nearest to the sulfonic acid group are shifted downfield. chemicalbook.com The protons on the naphthalene ring will appear as a series of doublets and multiplets, with coupling constants (J-values) providing information about the relative positions of the protons (ortho, meta, para coupling).
Methyl Region (approx. 2.5-3.0 ppm): The two methyl groups (-CH₃) would each appear as a singlet, as they are not typically coupled to other protons. Their exact chemical shift would be influenced by their position on the naphthalene ring and proximity to the deshielding effect of the sulfonic acid group. chemicalbook.comchemicalbook.com For example, ¹H NMR data for various dimethylnaphthalene isomers show methyl proton shifts in the range of 2.9 to 3.0 ppm. chemicalbook.comchemicalbook.com
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.
Aromatic Region (approx. 120-150 ppm): The spectrum will show multiple signals corresponding to the ten carbon atoms of the naphthalene ring. The carbon atom directly attached to the sulfonic acid group (ipso-carbon) would be significantly shifted and its signal intensity might be lower. Other ring carbons are shifted based on their position relative to the methyl and sulfonic acid substituents. Published data for dimethylnaphthalene isomers show aromatic carbons in the 124-135 ppm range. chemicalbook.comacs.org
Methyl Region (approx. 15-25 ppm): The carbons of the two methyl groups will appear as distinct signals in the upfield region of the spectrum. chemicalbook.com
The precise chemical shifts for any given this compound isomer can be predicted by considering the additive effects of the methyl and sulfonic acid substituents on the parent naphthalene chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |
| ¹H | Aromatic (Ar-H) | 7.0 - 9.0 | Complex multiplets; shifts influenced by isomer substitution pattern. |
| Methyl (-CH₃) | 2.5 - 3.0 | Typically appear as singlets. | |
| ¹³C | Aromatic (Ar-C) | 120 - 150 | Includes both protonated and quaternary carbons. |
| Methyl (-CH₃) | 15 - 25 |
To resolve complex spectral overlaps and definitively assign signals, two-dimensional (2D) NMR experiments are employed. acs.org These techniques correlate signals from different nuclei, providing a more complete picture of the molecular structure.
COSY (Correlation Spectroscopy): This homonuclear experiment correlates ¹H signals that are coupled to each other. It is instrumental in identifying adjacent protons within the aromatic spin systems of the naphthalene ring, helping to trace the connectivity of the proton network. researchgate.netyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It provides an unambiguous link between the ¹H and ¹³C spectra, simplifying the assignment of protonated carbon atoms. researchgate.netyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away (²J and ³J couplings). HMBC is crucial for identifying quaternary (non-protonated) carbons and for connecting different fragments of the molecule, such as linking the methyl protons to their corresponding ring carbons and neighboring carbons. youtube.com
Together, these 2D NMR techniques allow for the complete and unambiguous assignment of all proton and carbon signals for a specific isomer of this compound. tandfonline.com
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Analysis
FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. spectroscopyonline.com The resulting spectra serve as a molecular "fingerprint" and are highly useful for identifying the functional groups present.
The vibrational spectrum of this compound is dominated by the characteristic modes of the sulfonic acid group and the substituted naphthalene ring.
Sulfonic Acid Group Vibrations: This group gives rise to several strong and characteristic absorption bands.
S=O Asymmetric & Symmetric Stretching: Strong bands are expected in the regions of 1340-1350 cm⁻¹ (asymmetric) and 1150-1165 cm⁻¹ (symmetric). These are often the most prominent peaks in the IR spectrum.
S-O Stretching: A band corresponding to the S-O single bond stretch is typically observed in the 800-900 cm⁻¹ range.
O-H Stretching: A very broad absorption due to the strongly hydrogen-bonded acidic proton is expected between 2800 and 3200 cm⁻¹.
Naphthalene Ring Vibrations:
C-H Aromatic Stretching: These vibrations appear as a group of weak to medium bands just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹).
C=C Ring Stretching: A series of bands between 1400 and 1650 cm⁻¹ corresponds to the stretching vibrations of the aromatic ring.
C-H Out-of-Plane Bending: Strong bands in the 700-900 cm⁻¹ region are characteristic of the substitution pattern on the aromatic ring. The exact position of these bands can help differentiate between isomers.
Methyl Group Vibrations:
C-H Stretching: Asymmetric and symmetric stretching vibrations of the methyl groups are found in the 2850-3000 cm⁻¹ range.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |
| O-H Stretch (Sulfonic Acid) | 2800 - 3200 (broad) | FT-IR |
| C-H Stretch (Aromatic) | 3050 - 3100 | FT-IR, Raman |
| C-H Stretch (Methyl) | 2850 - 3000 | FT-IR, Raman |
| C=C Stretch (Aromatic Ring) | 1400 - 1650 | FT-IR, Raman |
| S=O Asymmetric Stretch | 1340 - 1350 | FT-IR |
| S=O Symmetric Stretch | 1150 - 1165 | FT-IR |
| S-O Stretch | 800 - 900 | FT-IR |
| C-H Out-of-Plane Bend | 700 - 900 | FT-IR, Raman |
FT-IR and Raman are powerful for confirming the presence of the key functional groups, and while some bands are common to all isomers, the fingerprint region (below 1500 cm⁻¹) can reveal subtle differences allowing for isomeric distinction. researchgate.netchemicalbook.com
In-situ Raman spectroscopy is a powerful Process Analytical Technology (PAT) tool for monitoring chemical reactions in real-time without the need for sample extraction. spectroscopyonline.comyoutube.com This technique can be applied to study the sulfonation of dimethylnaphthalene. nih.gov
By inserting a Raman probe directly into the reaction vessel, the concentrations of reactants, intermediates, and products can be tracked simultaneously. rsc.orgresearchgate.net For example, during the synthesis of this compound, one could monitor:
The decrease in the intensity of Raman bands specific to dimethylnaphthalene.
The increase in the intensity of characteristic bands for the sulfonic acid group (e.g., S=O stretches) on the product molecule.
The potential appearance and subsequent disappearance of bands related to transient reaction intermediates.
This real-time data allows for a detailed understanding of reaction kinetics, mechanisms, and endpoint determination, facilitating process optimization and control. nih.gov
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides two critical pieces of information for the analysis of this compound: the molecular weight of the compound and structural information derived from its fragmentation pattern.
Upon ionization (e.g., by Electrospray Ionization - ESI), the molecule can be detected as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. The accurate mass measurement of this molecular ion confirms the elemental composition.
When subjected to collision-induced dissociation (tandem MS or MS/MS), the molecular ion breaks apart into smaller, characteristic fragment ions. For aromatic sulfonic acids, common fragmentation pathways include:
Loss of SO₂ or SO₃: A very common fragmentation for aromatic sulfonic acids is the neutral loss of sulfur dioxide (SO₂, 64 Da) or sulfur trioxide (SO₃, 80 Da). nih.govaaqr.org
Cleavage of the C-S Bond: Rupture of the bond between the naphthalene ring and the sulfur atom leads to ions corresponding to the dimethylnaphthalene cation (e.g., m/z 156) or the sulfonic acid fragment. researchgate.net
Loss of Methyl Groups: Fragmentation can also involve the loss of a methyl radical (∙CH₃, 15 Da) or methane (B114726) (CH₄, 16 Da) from the molecular ion or subsequent fragment ions.
Table 3: Plausible Mass Spectrometric Fragments of this compound
| Fragmentation Process | Neutral Loss | Expected Fragment Ion |
| Desulfonation | SO₃ | [C₁₂H₁₂]⁺∙ (Dimethylnaphthalene ion) |
| Desulfonation via rearrangement | SO₂ | [C₁₂H₁₁OH]⁺∙ |
| Loss of Sulfonic Acid Group | ∙SO₃H | [C₁₂H₁₁]⁺ |
| Loss of Methyl Radical | ∙CH₃ | [M - CH₃]⁺ |
The precise fragmentation pattern can help confirm the identity of the compound and can sometimes provide clues to the isomeric structure, as the stability of certain fragment ions may vary depending on the substitution pattern on the aromatic ring. nih.govresearchgate.netnih.gov Mass spectra of various dimethylnaphthalene isomers show a strong molecular ion peak at m/z 156 and subsequent fragmentation through the loss of methyl groups. nih.govchemicalbook.comnist.govnist.gov The fragmentation of this compound would be a combination of these pathways.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the accurate mass determination of this compound. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap and Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion with exceptional precision. This capability allows for the unequivocal determination of the elemental formula of the analyte. nih.goviaph.es For this compound (C₁₂H₁₂O₃S), the theoretical exact mass can be calculated and compared to the experimentally measured mass, typically with an error of less than 5 parts per million (ppm). This high accuracy is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. iaph.es
Recent advancements in HRMS technology, including the coupling of Orbitrap mass spectrometers with high-performance data acquisition systems, have pushed the boundaries of mass resolution to over 1,000,000. nih.gov This ultrahigh resolution is particularly beneficial in complex sample matrices where this compound may be present alongside a multitude of other compounds. The enhanced resolving power minimizes spectral interferences and improves the signal-to-noise ratio, leading to more reliable identification and quantification. nih.gov
Table 1: Theoretical vs. Experimental Mass Data for this compound
| Parameter | Value |
| Formula | C₁₂H₁₂O₃S |
| Theoretical Exact Mass | 236.0507 |
| Typical HRMS Instrument | Orbitrap, FT-ICR |
| Typical Mass Accuracy | < 5 ppm |
This table is for illustrative purposes. Actual experimental values may vary based on instrumentation and experimental conditions.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (MS/MS) is an indispensable tool for elucidating the structure of this compound isomers. researchgate.net In an MS/MS experiment, precursor ions corresponding to the protonated or deprotonated this compound molecules are selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. youtube.com The fragmentation pattern is characteristic of the molecule's structure, providing valuable information about the positions of the dimethyl and sulfonic acid groups on the naphthalene ring.
The fragmentation of sulfonated aromatic compounds often involves the loss of the SO₃ group (80 Da) or HSO₃⁻ (81 Da). researchgate.net For this compound, characteristic fragmentation pathways would include the loss of the sulfonic acid group to yield a dimethylnaphthalene fragment ion. The subsequent fragmentation of the dimethylnaphthalene ion can provide further clues about the substitution pattern.
The choice of ionization technique, such as electrospray ionization (ESI), is critical for generating intact molecular ions for MS/MS analysis. youtube.com ESI is a "soft" ionization method that minimizes in-source fragmentation, ensuring that the molecular ion is preserved for subsequent fragmentation analysis. youtube.com
Table 2: Common Fragmentation Pathways for this compound in MS/MS
| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Structural Implication |
| [M-H]⁻ | Loss of SO₃ | [M-H-SO₃]⁻ | Presence of a sulfonic acid group |
| [M+H]⁺ | Loss of H₂SO₃ | [M+H-H₂SO₃]⁺ | Presence of a sulfonic acid group |
| [M-H-SO₃]⁻ | Further fragmentation | Varies | Isomer-specific fingerprint |
This table represents common fragmentation patterns. The exact m/z values and relative intensities will depend on the specific isomer and the collision energy used.
Derivatization Strategies for Enhanced MS Detection
To improve the volatility and ionization efficiency of sulfonic acids for mass spectrometry, particularly for gas chromatography-mass spectrometry (GC-MS), derivatization is often employed. nih.gov Sulfonic acids are polar and non-volatile, making them challenging to analyze directly by GC-MS. Derivatization converts the sulfonic acid group into a less polar and more volatile derivative.
Common derivatization strategies for sulfonic acids include:
Esterification: Converting the sulfonic acid to its corresponding methyl or ethyl ester.
Alkylation: Using reagents like tetrabutylammonium (B224687) salts for on-line derivatization in the GC injection port. nih.govcapes.gov.br This technique has been successfully applied to the analysis of naphthalenesulfonic acid isomers in environmental samples. nih.govcapes.gov.br
Silylation: Reaction with silylating agents to form silyl (B83357) esters.
These derivatization methods can significantly enhance the sensitivity and chromatographic performance for the analysis of this compound. nih.gov For instance, the conversion of perfluorooctane (B1214571) sulfonate (PFOS) into its isopropyl ester improved its amenability to high-resolution gas chromatography separation. nih.gov Similarly, automated derivatization methods, such as using trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH), have been developed for high-throughput analysis. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic structure of this compound. The naphthalene ring system contains conjugated pi bonds, which give rise to characteristic absorption bands in the UV region of the electromagnetic spectrum. libretexts.org The positions (λmax) and intensities (molar absorptivity, ε) of these absorption bands are influenced by the substitution pattern on the naphthalene ring.
The electronic transitions observed in the UV-Vis spectrum are typically π → π* transitions. The presence of the dimethyl and sulfonic acid groups can cause a shift in the absorption maxima (bathochromic or hypsochromic shift) and a change in the intensity of the absorption bands compared to unsubstituted naphthalene. The specific shifts can help in differentiating between isomers. For example, the UV-Vis spectra of different azo dyes derived from benzoic and cinnamic acids show distinct absorption bands depending on the molecular structure and solvent polarity. academie-sciences.fr
Table 3: Representative UV-Vis Absorption Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Naphthalene | Ethanol | 221, 275, 312 | - |
| 2-Naphthalenesulfonic acid | - | - | - |
| This compound Isomer 1 | Ethanol | Varies | Varies |
| This compound Isomer 2 | Ethanol | Varies | Varies |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical state of the elements present in a sample. uni-muenchen.dechemistryviews.org When analyzing this compound, XPS can be used to confirm the presence of carbon, oxygen, and sulfur, and to determine their respective atomic concentrations on the surface of a solid sample.
High-resolution XPS scans of the C 1s, O 1s, and S 2p regions can provide information about the chemical environment of these elements. For example, the S 2p spectrum would show a characteristic binding energy for the sulfur atom in the sulfonic acid group. nrel.gov This can be useful for studying the interaction of this compound with surfaces or in composite materials. The binding energies of core-level electrons are sensitive to the chemical state of the atom, allowing for the differentiation of sulfur in different oxidation states. nih.govmdpi.com
Table 4: Expected XPS Binding Energies for this compound
| Element | Core Level | Expected Binding Energy (eV) | Chemical Group |
| Carbon | C 1s | ~284.8 | Aromatic C-C, C-H |
| Carbon | C 1s | ~285.5 | C-S |
| Oxygen | O 1s | ~532-533 | S=O, S-O-H |
| Sulfur | S 2p | ~168-169 | -SO₃H |
These are approximate binding energy ranges and can be influenced by the specific chemical environment and instrument calibration.
Chromatographic Separation Techniques
High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and quantification of this compound isomers. scitechnol.com Due to the polar nature of the sulfonic acid group, reversed-phase HPLC (RP-HPLC) is a commonly employed mode of separation.
Method development for the HPLC analysis of this compound involves the optimization of several parameters:
Stationary Phase: C18 columns are widely used, providing good retention and separation of aromatic compounds. researchgate.net Other stationary phases, such as those with different surface chemistries, can also be explored to achieve better selectivity for specific isomers. sielc.com
Mobile Phase: A mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, is typically used. sielc.comsielc.com The pH of the mobile phase is a critical parameter for controlling the retention of sulfonic acids. An acidic mobile phase, often containing formic acid or phosphoric acid, is used to suppress the ionization of the sulfonic acid group, leading to increased retention on a reversed-phase column. sielc.com
Detection: UV detection is commonly used, with the wavelength set at one of the absorption maxima of the compound. sielc.comnih.gov
The development of a robust HPLC method is essential for accurately resolving the different isomers of this compound, which is crucial for quality control and research purposes.
Table 5: Example HPLC Method Parameters for Naphthalenesulfonic Acids
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
This table provides an example of typical HPLC conditions. The optimal conditions for this compound may vary.
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, this compound is a non-volatile salt, making its direct analysis by GC impracticable. To overcome this limitation, the compound must first be converted into a volatile derivative. This derivatization process chemically modifies the sulfonic acid group, reducing its polarity and increasing its vapor pressure, thus rendering it suitable for GC analysis. Common derivatization strategies include esterification, conversion to sulfonyl chlorides, or formation of sulfonamides. Another approach is pyrolysis-gas chromatography (Py-GC), where the compound is thermally degraded into smaller, characteristic volatile fragments that can be separated and identified.
Detailed research findings on the GC analysis of volatile derivatives of sulfonic acids, particularly naphthalene sulfonates which are structurally related to this compound, have been reported. These studies provide a framework for the analytical characterization of this compound derivatives.
One effective method for the analysis of naphthalene monosulfonic acid isomers involves on-line derivatization in the GC injection port. nih.govcapes.gov.br In this technique, the analyte is converted into a more volatile form, such as a butyl ester, immediately prior to separation on the GC column. This is achieved by co-injecting the sample with a derivatizing agent, for example, a tetrabutylammonium salt. nih.govcapes.gov.br The high temperature of the GC inlet facilitates the pyrolytic alkylation, forming the corresponding butyl derivative.
The subsequent separation of these derivatives is typically performed on a capillary column, often with a non-polar or semi-polar stationary phase. The separated derivatives are then detected, most commonly by a mass spectrometer (MS), which provides both quantitative data and structural information for identification.
Research Findings:
A study by Liu and Ding (2001) detailed a method for the analysis of naphthalene monosulfonic acid (NS) isomers using a large-volume on-line derivatization with tetrabutylammonium salts and subsequent GC-MS analysis. nih.govcapes.gov.br The butylated derivatives of the NS isomers were successfully separated and identified. The electron impact ionization mass spectrometry (EI-MS) of these butylated NS isomers showed characteristic fragmentation patterns, including the molecular ion and a significant [M-56]+ ion, which corresponds to the loss of a butene molecule. nih.govcapes.gov.br This methodology allows for sensitive detection at trace levels. nih.govcapes.gov.br The recoveries for NS isomers in spiked water samples were reported to be in the range of 70% to 82%, with relative standard deviations around 10%. nih.govcapes.gov.br
The operational parameters for the gas chromatography and mass spectrometry in such an analysis are critical for achieving good separation and sensitive detection. Below are tables detailing typical conditions based on the analysis of related naphthalene sulfonate derivatives.
Table 1: Gas Chromatography (GC) Operational Parameters for the Analysis of Butylated Naphthalene Sulfonate Derivatives
| Parameter | Value |
|---|---|
| Column | Fused-silica capillary column (e.g., 30 m x 0.25 mm I.D.) |
| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent) |
| Film Thickness | 0.25 µm |
| Carrier Gas | Helium |
| Injector Temperature | 280 °C |
| Oven Temperature Program | Initial 80 °C (hold 2 min), ramp to 200 °C at 20 °C/min, then to 280 °C at 5 °C/min (hold 5 min) |
| Injection Mode | Splitless |
Table 2: Mass Spectrometry (MS) Detector Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 50-400 amu |
| Scan Mode | Full Scan |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
These methodologies, while demonstrated for naphthalene sulfonates, provide a strong and directly applicable foundation for the development and validation of GC-based analytical methods for this compound. The key is the successful derivatization to a volatile species, which can then be subjected to established GC-MS protocols for separation, identification, and quantification.
Theoretical and Computational Chemistry Studies of Dimethylnaphthalenesulphonic Acid
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. nih.gov By simulating the interactions between Dimethylnaphthalenesulphonic acid and its surrounding environment (e.g., a solvent), MD provides insights into dynamic processes that cannot be captured by static quantum calculations. nih.govnih.gov
For a molecule like this compound, which contains both a hydrophobic naphthalene (B1677914) core and a hydrophilic sulfonic acid group, solvent effects are particularly important. MD simulations in an aqueous environment can reveal how water molecules arrange themselves around the solute, forming a solvation shell. nih.govmdpi.com These simulations can quantify the strength and dynamics of hydrogen bonds between the sulfonic acid group and water molecules. researchgate.net Studies on similar systems have shown that the sulfonic group strongly interacts with water, while the naphthalene rings exhibit hydrophobic behavior, influencing the local water structure. tandfonline.comnih.govmdpi.com
MD simulations are also instrumental in studying intermolecular interactions between multiple this compound molecules or their interactions with other solutes or surfaces. rsc.org These simulations can predict aggregation behavior, the formation of micelles, and the potential for the molecule to adsorb onto surfaces, which are crucial aspects for its industrial applications. The simulations track the trajectory of each atom, allowing for the calculation of thermodynamic properties such as the potential of mean force, which quantifies the free energy of interaction between molecules. nih.gov
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how a molecule's chemical structure influences its properties and reactivity. researchgate.net These models establish a correlation between the physicochemical properties of a compound and its observed activity, providing a framework for predictive chemistry. researchgate.netnih.gov
The fundamental principle of SAR/QSAR is that the properties and reactivity of a chemical are determined by its molecular structure. researchgate.net QSAR models formalize this by creating a mathematical relationship between a molecule's activity and its "descriptors." nih.gov Molecular descriptors are numerical values that quantify different aspects of a molecule's structure. They can be categorized as:
Topological Descriptors: These describe the connectivity of atoms in a molecule (e.g., molecular connectivity indices). researchgate.net
Electronic Descriptors: These relate to the electron distribution (e.g., dipole moment, partial charges, HOMO/LUMO energies). researchgate.net
Geometrical Descriptors: These are based on the 3D structure of the molecule (e.g., molecular surface area, volume).
Physicochemical Descriptors: These include properties like the partition coefficient (logP), which describes hydrophobicity.
For this compound, relevant descriptors would include those capturing the aromaticity and size of the naphthalene core, the polarity of the sulfonic acid group, and the steric influence of the methyl groups.
Table 2: Key QSAR Descriptors and Their Significance
This interactive table outlines common molecular descriptors used in QSAR modeling and explains their relevance to predicting the chemical behavior of compounds like this compound.
| Descriptor Class | Example Descriptor | Description | Relevance to Chemical Behavior |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility in polar solvents and electrostatic interactions. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Quantifies the hydrophobicity of a molecule. | Affects solubility, membrane permeability, and interactions with nonpolar environments. |
| Topological | Molecular Connectivity Index (χ) | A number derived from the molecular graph that reflects branching and size. researchgate.net | Correlates with various physical properties and biological activities. |
| Quantum Chemical | HOMO/LUMO Energies | Energies of the frontier molecular orbitals calculated via methods like DFT. researchgate.net | Directly relates to the molecule's electron-donating/accepting ability and chemical reactivity. researchgate.net |
| Geometrical | Molecular Surface Area | The total surface area of the molecule. | Influences the potential for intermolecular interactions and solvent accessibility. |
Predictive modeling in QSAR involves developing a robust mathematical model that can accurately estimate the reactivity or other properties of new or untested compounds. nih.govresearchgate.net The process typically involves several key steps:
Data Set Curation: A set of molecules with known activities (e.g., reaction rates) is compiled.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule in the data set.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Neural Networks), are used to find the best correlation between a subset of descriptors and the activity. nih.govnih.govmdpi.com
Validation: The model's predictive power is rigorously tested. This involves internal validation (e.g., cross-validation) and, crucially, external validation using a set of compounds that were not used to build the model. nih.govyoutube.com
For this compound, a QSAR model could be developed to predict its reactivity in specific chemical transformations, its efficiency as a surfactant, or its tendency to adsorb to materials. By identifying the key descriptors that govern its behavior, such models can guide the design of new naphthalene sulfonic acid derivatives with tailored properties for specific applications. europa.euyoutube.com
Conformational Analysis and Intermolecular Interactions
Intermolecular interactions are the forces that govern how molecules of this compound pack together in a crystal lattice. These interactions are critical in polymorphism, the phenomenon where a compound can exist in multiple crystalline forms with different properties. The primary intermolecular interactions expected for this compound include hydrogen bonding, π-π stacking, and van der Waals forces.
The sulphonic acid group is a strong hydrogen bond donor (from the hydroxyl group) and acceptor (from the oxygen atoms). This facilitates the formation of robust hydrogen-bonding networks, which are often the dominant force in the crystal packing of sulphonic acids. These hydrogen bonds can lead to the formation of various supramolecular synthons, such as dimers or extended chains.
To quantitatively and qualitatively analyze these complex intermolecular interactions, several computational tools are employed. Hirshfeld surface analysis is a technique that partitions the crystal space into regions belonging to each molecule, allowing for the visualization and quantification of intermolecular contacts. The Hirshfeld surface can be mapped with properties like dnorm, which highlights regions of close contact, and the electrostatic potential, which indicates the sites prone to electrophilic or nucleophilic attack. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a summary of the types and relative importance of different intermolecular contacts (e.g., H···H, C···H, O···H).
Energy framework analysis is another powerful computational method that calculates the interaction energies between a central molecule and its neighbors in the crystal lattice. This analysis provides a visual representation of the crystal packing in the form of energy frameworks, where the cylinders connecting molecular centroids are scaled according to the magnitude of the interaction energy (electrostatic, dispersion, etc.). This allows for a clear depiction of the topology and strength of the intermolecular forces holding the crystal together.
While specific data for this compound is not available, the table below illustrates the kind of data that would be generated from a computational analysis of intermolecular interactions for a hypothetical crystal structure of a dimethylnaphthalenesulphonate salt. This data is purely illustrative and based on typical values observed for similar organic molecules.
| Interaction Type | Contributing Atoms/Groups | Typical Distance (Å) | Calculated Interaction Energy (kJ/mol) | Percentage Contribution to Hirshfeld Surface |
|---|---|---|---|---|
| Hydrogen Bonding | O-H···O (sulphonate) | 1.8 - 2.5 | -20 to -40 | 15 - 25% |
| π-π Stacking | Naphthalene Rings | 3.3 - 3.8 | -10 to -25 | 10 - 20% |
| C-H···π Interactions | Methyl/Aromatic C-H and Naphthalene Ring | 2.5 - 3.0 | -5 to -15 | 20 - 30% |
| van der Waals (H···H) | Hydrogen Atoms | > 2.4 | -1 to -5 | 40 - 50% |
Applications in Advanced Materials Science and Chemical Technologies
Role as an Intermediate in Chemical Synthesis
The chemical architecture of dimethylnaphthalenesulphonic acid makes it a valuable intermediate in the synthesis of a variety of organic compounds. The naphthalene (B1677914) core can be further functionalized, and the sulphonic acid group can either be retained to impart specific properties or be replaced by other functional groups.
While direct evidence for the widespread use of this compound as a primary precursor in the commercial production of dyes and pigments is not extensively documented in readily available literature, its structural motifs are foundational in color chemistry. Naphthalene derivatives, particularly aminonaphthalenesulphonic acids, are key intermediates in the synthesis of azo dyes. Azo dyes, characterized by the Ar-N=N-Ar' functional group, constitute a significant class of industrial colorants. wikipedia.org The synthesis typically involves the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. uni-freiburg.deontosight.aiayshzj.com The naphthalene ring system, often substituted with hydroxyl or amino groups, serves as a common coupling component, influencing the final color and properties of the dye.
The sulphonic acid group, a defining feature of this compound, is crucial for enhancing the water solubility of dyes, a critical property for their application in textile dyeing. wikipedia.org Furthermore, the specific positioning of the dimethyl and sulphonate groups on the naphthalene ring can be expected to influence the steric and electronic environment, thereby affecting the spectroscopic properties and fastness of the resulting dyes. Research in this area continues to explore how modifications to the naphthalene core, including alkyl substitutions, can fine-tune the characteristics of novel colorants.
Naphthalene and its derivatives are well-established building blocks in the design and synthesis of fluorescent molecules. researchgate.netnih.gov These compounds have applications as fluorescent probes for bio-imaging and as optical brighteners. wikipedia.orgresearchgate.net The synthesis of fluorescent molecules often involves creating donor-acceptor (D-A) structures to modulate the fluorescence characteristics. researchgate.net The naphthalene moiety can serve as part of the conjugated system essential for fluorescence.
Recent research has focused on the synthesis of small fluorescent molecules with a 1,1-dimethylnaphthalene-2(1H)-one core, a structure closely related to dimethylnaphthalene. researchgate.netnih.gov These molecules have been shown to exhibit bright green fluorescence and have potential as fluorescent probes in biological imaging due to their ability to penetrate cell membranes. researchgate.netnih.gov The synthesis of such compounds underscores the potential of dimethylnaphthalene derivatives as key intermediates.
Furthermore, sulfonated naphthalene derivatives are integral to the synthesis of optical brighteners, which are compounds that absorb light in the ultraviolet and violet region and re-emit light in the blue region, making materials appear whiter. wikipedia.org While specific examples detailing the use of this compound are not prevalent, the underlying chemistry of using sulfonated naphthalene structures is a cornerstone of this field.
Functional Component in Polymer Chemistry and Additives
The incorporation of sulfonated naphthalene units into polymer structures can impart a range of desirable properties, including improved thermal stability, ion-exchange capabilities, and dispersibility. While the specific use of this compound is not always explicitly detailed, the broader class of naphthalenesulphonates plays a significant role in polymer science.
One of the most prominent applications of sulfonated naphthalene derivatives is in the formulation of superplasticizers for concrete. wikipedia.org These are typically polymers produced by the condensation of naphthalenesulphonate with formaldehyde. nih.gov These polymers act as powerful dispersants, improving the flowability of concrete mixes without the need for excess water, which can compromise the final strength of the material. nih.gov The sulphonic acid groups adsorb onto cement particles, imparting a negative charge that leads to electrostatic repulsion and, consequently, better dispersion.
In addition to their role as additives, sulfonated naphthalene moieties can be incorporated directly into polymer backbones to create functional polymers. For instance, polymers containing sulphonic acid groups can act as ion-exchange resins or as proton-conducting membranes in fuel cells. The naphthalene unit provides thermal and chemical stability to the polymer, while the sulphonic acid group provides the ion-exchange functionality. Research has also explored the synthesis of naphthalene-based polymers through Friedel-Crafts crosslinking, with subsequent sulfonation to introduce functional groups.
The table below summarizes the key roles of sulfonated naphthalene derivatives in polymer chemistry.
| Application Area | Role of Sulfonated Naphthalene Derivative | Resulting Polymer Property |
| Concrete Admixtures | Monomer for condensation with formaldehyde | High-range water reducer (superplasticizer), improved workability |
| Dispersants | Stabilizer for suspensions and emulsions | Enhanced particle separation and stability |
| Ion-Exchange Resins | Functional monomer or post-polymerization modification | Cation exchange capability for water treatment |
| Functional Polymers | Component of the polymer backbone | Thermal stability, specific catalytic or conductive properties |
Advanced Membrane Technology Research
The unique properties of sulfonated aromatic polymers make them promising candidates for the development of advanced separation membranes. The sulphonic acid groups can control the hydrophilicity and charge density of the membrane surface, which are critical parameters for various filtration processes.
Research into sulfonated polymer membranes is an active field, with a focus on creating materials with tailored separation characteristics. By controlling the degree of sulfonation and the polymer architecture, it is possible to fine-tune the pore size and surface chemistry of the membrane. This allows for the selective separation of different ions, molecules, or particles from a liquid or gas stream. While specific studies on membranes derived solely from this compound are not widely reported, the principles of using sulfonated aromatic building blocks are directly applicable. The presence of the dimethyl groups on the naphthalene ring could potentially influence the polymer's morphology and, consequently, the membrane's performance by affecting chain packing and creating specific free volume characteristics.
In high-pressure membrane processes like nanofiltration (NF) and reverse osmosis (RO), the surface properties of the membrane are paramount. Sulfonated polymers are used to create the thin, selective layer of composite membranes. The negative charge imparted by the sulphonic acid groups can enhance the rejection of anionic solutes through electrostatic repulsion, a desirable feature in water softening and the removal of specific contaminants. The hydrophilicity endowed by these groups also helps to mitigate membrane fouling by reducing the adsorption of hydrophobic substances onto the membrane surface. The integration of sulfonated naphthalene-based materials into NF and RO membranes is an area of ongoing research aimed at improving separation efficiency, selectivity, and fouling resistance.
Catalytic Applications in Organic Reactions
A comprehensive review of scientific literature reveals a notable lack of specific studies focusing on the direct application of this compound as a primary catalyst in organic reactions. While sulfonic acids, in general, are well-known as strong Brønsted acid catalysts for various organic transformations such as esterification, alkylation, and condensation reactions, specific research detailing the catalytic activity and efficacy of the dimethylnaphthalene variant is not extensively documented. The field of organic synthesis often employs more common sulfonic acids like p-toluenesulfonic acid or camphorsulfonic acid. The potential catalytic applications of this compound remain an area for future exploration.
Surfactant Science and Emulsification Research
Salts of naphthalenesulfonic acids, particularly those condensed with formaldehyde, are widely recognized for their roles as dispersants, emulsifiers, and wetting agents in various industries. google.com These polymers are effective at stabilizing colloidal systems. For instance, salts of naphthalene sulfonic acid-formaldehyde condensates are utilized as polymerization emulsifiers. google.com
However, specific research focusing solely on the surfactant properties and emulsification performance of non-polymeric this compound or its simple salts is limited. While its molecular structure—comprising a hydrophobic dimethylnaphthalene group and a hydrophilic sulfonic acid group—suggests inherent surface-active properties, detailed studies characterizing its critical micelle concentration (CMC), surface tension reduction capabilities, and performance in creating and stabilizing emulsions are not widely available in peer-reviewed journals. The use of sodium mono- and dimethyl naphthalene sulfonates as anticaking agents in sodium nitrite (B80452) indicates their utility in modifying crystal surfaces, a property related to surface activity. ecfr.gov
Electrochemical Materials and Sensor Development
The integration of specific organic molecules into electrochemical systems is a burgeoning field of materials science. However, the application of this compound in this domain is not well-established in the current scientific literature.
Electroactive polymers (EAPs) are materials that change size or shape when stimulated by an electric field, finding use in actuators and sensors. ecfr.gov These materials can be broadly categorized as dielectric or ionic. Ionic EAPs often involve the transport of ions within a polymer matrix.
While there is extensive research into creating novel electroactive materials for sensing and catalysis, there is no specific mention in the surveyed literature of designing or synthesizing these materials using this compound as a primary building block or functional monomer. The development of electrochemical sensors often relies on modifying electrode surfaces with materials that have high surface area and specific recognition capabilities, such as graphene functionalized with cyclodextrins or nanocomposites of carbon nanotubes and metal-organic frameworks. Research has not yet focused on leveraging the specific properties of this compound for these applications.
Environmental Chemistry and Degradation Pathways
Occurrence and Distribution in Environmental Matrices
Specific data on the occurrence and environmental distribution of dimethylnaphthalenesulphonic acid are not extensively detailed in the available literature. However, its presence can be inferred from industrial activities that produce or utilize naphthalenesulfonic acids, such as dye manufacturing, concrete plasticizers, and tanning agents. As a sulfonated derivative of a polycyclic aromatic hydrocarbon (PAH), its environmental fate is influenced by the properties of both the naphthalene (B1677914) ring structure and the sulfonic acid group.
Generally, compounds of this nature are released into the environment through industrial wastewater effluents. The sulfonic acid group imparts significant water solubility, suggesting that this compound would primarily be found in aquatic systems. Its distribution would likely involve partitioning between the water column and sediment. While the naphthalene moiety has some affinity for organic matter in soil and sediment, the highly polar sulfonate group enhances its mobility in water, potentially leading to widespread distribution from point sources of contamination. Similar sulfonated compounds are known to be persistent environmental pollutants, suggesting that this compound may also resist natural attenuation processes and accumulate in certain environmental compartments. For instance, related compounds like naphthenic acids are known to persist in the water column and can accumulate in sediments over time nih.gov.
Advanced Oxidation Processes (AOPs) for Degradation
Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). These processes are considered highly effective for degrading recalcitrant organic compounds like this compound.
Fenton and Photo-Fenton Processes
The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate powerful hydroxyl radicals, which are capable of non-selectively oxidizing a wide range of organic pollutants. The fundamental reaction is:
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
This process is highly effective under acidic conditions (typically pH 3-4), as higher pH levels can cause the precipitation of iron hydroxides, reducing the availability of the catalyst nih.gov. The generated hydroxyl radicals can attack the dimethylnaphthalene ring, leading to hydroxylation, ring cleavage, and eventual mineralization into carbon dioxide, water, and sulfate (B86663) ions.
The photo-Fenton process enhances the conventional Fenton reaction by incorporating ultraviolet (UV) or visible light. This light exposure facilitates the photoreduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), which regenerates the catalyst and produces additional hydroxyl radicals, thereby accelerating the degradation rate utah.edu.
Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺
This catalytic cycle makes the photo-Fenton process more efficient than the classic Fenton reaction for the complete mineralization of organic pollutants utah.edu. Studies on similar aromatic compounds have demonstrated high removal efficiencies using these methods nih.gov.
Table 1: Comparison of Fenton and Photo-Fenton Process Efficiency for Aromatic Compound Degradation
| Process | Target Compound | pH | Key Findings | Reference |
|---|---|---|---|---|
| Fenton | 2,4,6-Trinitrotoluene (TNT) | 3.0 | Rapid initial degradation, but efficiency decreases over time. | nih.gov |
| Photo-Fenton | 2,4,6-Trinitrotoluene (TNT) | 3.0 | Significantly more effective than Fenton alone, achieving higher mineralization. | nih.gov |
| Fenton | Malachite Green | < 4.0 | Degradation can be inhibited by low-molecular-weight organic acids. | utah.edu |
| Photo-Fenton (Visible Light) | Malachite Green | < 4.0 | Coupling with hydroquinone (B1673460) can overcome inhibition and achieve mineralization. | utah.edu |
UV-Based Oxidation Systems (e.g., UV/H₂O₂, UV/O₃)
UV-based AOPs are another effective means of degrading persistent organic pollutants. These systems utilize UV radiation to generate hydroxyl radicals from precursors like hydrogen peroxide or ozone.
In the UV/H₂O₂ process , the photolysis of hydrogen peroxide by UV light (typically at 254 nm) generates two hydroxyl radicals per molecule of H₂O₂.
H₂O₂ + hν → 2 •OH
This method avoids the use of iron and the need for strict pH control associated with Fenton processes. The efficiency of degradation is dependent on the UV intensity, H₂O₂ concentration, and the initial concentration of the pollutant nih.gov. Studies on dimethyl phthalate (B1215562), a structurally related compound, showed that the combined UV/H₂O₂ process was significantly more effective than either UV radiation or H₂O₂ alone nih.gov.
The UV/O₃ process combines UV irradiation with ozonation. Ozone (O₃) is a strong oxidant itself, but its degradation efficiency is enhanced by UV light, which promotes the formation of hydroxyl radicals. The reactions involved are complex but lead to a higher steady-state concentration of •OH than ozonation alone.
O₃ + H₂O + hν → O₂ + H₂O₂ H₂O₂ + hν → 2 •OH
This synergistic effect makes the UV/O₃ process highly efficient for removing taste and odor compounds and other micropollutants from water nih.gov. It has been shown to be one of the most cost-effective AOPs for treating certain contaminants nih.gov.
Electrochemical Degradation Mechanisms
Electrochemical degradation, another type of AOP, involves the oxidation of pollutants at the surface of an anode or through electrochemically generated reactive species. The degradation can occur via several mechanisms:
Direct Anodic Oxidation: The pollutant molecule adsorbs onto the anode surface and is oxidized by direct electron transfer. This process is highly dependent on the anode material and the electrode potential.
Indirect Oxidation: Reactive species, such as hydroxyl radicals, are generated in the solution from the electrochemical oxidation of water or other precursors. These radicals then attack and degrade the pollutant molecules. Boron-doped diamond (BDD) electrodes are particularly effective for this purpose due to their high oxygen evolution potential, which favors the production of •OH.
Studies on the electrochemical oxidation of sulfur-containing aromatic compounds like 4,6-dimethyldibenzothiophene (B75733) have demonstrated that the process can effectively break down these recalcitrant molecules ub.edu. The oxidation of dimethyl disulfide has also been investigated, showing that the mechanism can involve one- or two-electron transfer processes, leading to the formation of reactive intermediates capable of further reactions researchgate.net. Direct electrochemical oxidation has been successfully applied to other complex organic acids, indicating its potential for degrading this compound without extensive pre-treatment chemrxiv.orgresearchgate.net.
Biodegradation Studies and Microbial Remediation
Biodegradation offers a potentially more sustainable and cost-effective method for remediating sites contaminated with organic pollutants. It relies on the metabolic capabilities of microorganisms to break down complex molecules into simpler, less harmful substances.
While specific studies on the biodegradation of this compound are limited, research on related compounds like phthalic acid esters and other anthropogenic chemicals provides insight into potential pathways nih.govnih.gov. The general strategy for microbial degradation of such compounds involves an initial enzymatic attack to increase reactivity, followed by ring cleavage and subsequent metabolism through central metabolic pathways. For this compound, this would likely involve initial hydroxylation of the naphthalene ring, followed by desulfonation and eventual ring fission.
Identification of Degrading Microorganisms
The ability to degrade aromatic compounds is found in a diverse range of bacteria and fungi. Microorganisms capable of degrading structurally similar compounds are strong candidates for the bioremediation of this compound. Studies have isolated and identified several bacterial strains with the ability to break down dimethyl phthalate (DMP) and other phthalates, which share the dimethyl aromatic structure. These organisms often utilize esterase enzymes to initiate the degradation process nih.gov.
Table 2: Microorganisms Identified for Degradation of Related Aromatic Compounds
| Microorganism | Degraded Compound(s) | Key Findings | Reference |
|---|---|---|---|
| Sphingomonas sp. | Dimethyl phthalate (DMP), Phthalic acid (PA) | Isolated from PA-degrading granules; robust degradation at high concentrations. | nih.gov |
| Paenarthrobacter sp. | Dimethyl phthalate (DMP), Diethyl phthalate (DEP), Di-isobutyl phthalate (DIBP) | Degraded a mixture of phthalates; effective in soil microcosm experiments. | nih.gov |
| Pseudomonas sp. | Atrazine (B1667683) | Possesses a multi-step pathway to convert atrazine into a readily metabolized intermediate. | nih.gov |
| Sphingobium chlorophenolicum | Pentachlorophenol (PCP) | Degrades the highly chlorinated pesticide into an intermediate of a standard metabolic pathway. | nih.gov |
These findings suggest that genera such as Sphingomonas, Paenarthrobacter, and Pseudomonas are promising candidates for the biodegradation of this compound, likely employing similar enzymatic machinery to attack the aromatic ring structure.
Elucidation of Biodegradation Pathways
The biodegradation of this compound, while not as rapid as simpler compounds, is a critical process for its removal from the environment. The pathway generally follows the established routes for other naphthalene sulfonates, initiated by microbial enzymatic action. The presence of the sulfonate group enhances water solubility, which can facilitate microbial access. wisconsin.edu However, the polycyclic aromatic naphthalene core is inherently stable and resists rapid breakdown. wisconsin.edu
The process is typically initiated by bacteria, such as species from the genera Pseudomonas, Arthrobacter, and Comamonas, which can utilize such compounds as a source of carbon and energy. wisconsin.edunih.gov The degradation pathway is thought to proceed through the following key steps:
Initial Oxidation: The process begins with an attack on one of the aromatic rings by a multicomponent enzyme system known as naphthalene dioxygenase (NDO). This enzyme catalyzes the dihydroxylation of the unsubstituted ring (the one without the sulfonate group) to form a cis-dihydrodiol.
Desulfonation: A crucial step is the removal of the sulphonic acid group. This can occur through the action of specific monooxygenases that hydroxylate the carbon to which the sulfonate group is attached, leading to the spontaneous elimination of sulfite.
Ring Cleavage: Following desulfonation and rearomatization, the resulting dihydroxynaphthalene intermediate undergoes ring cleavage. This is accomplished by a dioxygenase enzyme that breaks open the aromatic ring between the two hydroxyl groups.
Funneling to Central Metabolism: The ring-cleavage product is further metabolized through a series of enzymatic reactions, eventually yielding intermediates of central metabolic pathways, such as pyruvate (B1213749) and salicylate. These compounds can then be completely mineralized to carbon dioxide and water.
While primary biodegradation, the transformation of the parent compound, can occur relatively readily under optimal conditions, ultimate biodegradation—the complete mineralization to inorganic products—is often a slower process. wisconsin.edu
| Step | Description | Key Intermediates | Enzyme Class |
|---|---|---|---|
| 1 | Initial attack and hydroxylation of the aromatic ring. | Dimethyl-cis-naphthalene dihydrodiol | Dioxygenase |
| 2 | Removal of the sulfonate group. | Dimethyl-dihydroxynaphthalene | Monooxygenase |
| 3 | Opening of the aromatic ring structure. | Ring fission products (e.g., hydroxychromene-carboxylic acid derivatives) | Dioxygenase |
| 4 | Conversion to central metabolic intermediates. | Salicylate, Pyruvate, Acetyl-CoA | Various (Dehydrogenases, Hydratases, Aldolases) |
Fate and Transport Mechanisms in Environmental Systems
The fate and transport of a chemical describe its movement and transformation after being released into the environment. These processes determine the potential for exposure and the ultimate environmental impact of the compound. For this compound, its high water solubility and ionic character are dominant factors controlling its behavior in environmental systems.
Hydrolysis and Photolysis in Aquatic Systems
Hydrolysis: this compound is chemically stable in water. The carbon-sulfur bond in the sulfonate group and the carbon-carbon bonds of the naphthalene ring are not susceptible to hydrolysis under typical environmental pH and temperature conditions.
Photolysis: The degradation of aromatic compounds by sunlight can be a significant environmental process. While direct photolysis of some alkylated naphthalenes can occur, the presence of the electron-withdrawing sulfonate group generally increases the stability of the aromatic rings, making them less susceptible to direct photodegradation. capes.gov.br However, indirect photolysis, mediated by other light-absorbing substances in the water like humic acids, may contribute to its transformation, although specific rates for this compound are not well-documented.
Adsorption and Mobility in Soil and Sediment
The mobility of this compound in soil and sediment is primarily governed by adsorption processes. As a sulfonated aromatic acid, it is highly water-soluble and tends to remain in the aqueous phase rather than sorbing to soil particles. nih.gov
The key parameter used to predict the mobility of organic chemicals in soil is the organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.comecetoc.org This coefficient measures the tendency of a chemical to bind to the organic matter fraction of soil or sediment. chemsafetypro.comyoutube.com A low Koc value indicates weak adsorption and high mobility, while a high Koc value suggests strong adsorption and low mobility.
Given its chemical nature, this compound is expected to have a very low Koc value. This means it will not bind strongly to soil organic matter and will be highly mobile in the subsurface environment, with a high potential to leach from soil into groundwater. chemsafetypro.com While sorption is primarily to organic carbon, some interaction with inorganic surfaces like clays (B1170129) can also occur, though this is often a minor contribution for such compounds. wisconsin.eduecetoc.org In anaerobic environments like deep sediment, where degradation is slower, even mobile compounds may accumulate over time. wisconsin.edu
| Koc Value | Mobility Class | Interpretation |
|---|---|---|
| 0 - 50 | Very High | Compound moves readily with water. High potential for groundwater contamination. |
| 50 - 150 | High | Compound is mobile and leaches easily. |
| 150 - 500 | Moderate | Compound has some tendency to sorb, but can still move. |
| 500 - 2000 | Low | Compound is sorbed to soil and has limited movement. |
| > 2000 | Slight to Immobile | Compound is strongly bound to soil and is unlikely to move. |
Note: this compound is expected to fall into the "Very High" to "High" mobility classes.
Q & A
Q. What are the established synthesis protocols for dimethylnaphthalenesulphonic acid in laboratory settings?
Methodological Answer: Synthesis typically involves sulfonation of dimethylnaphthalene using concentrated sulfuric acid or oleum under controlled temperatures (e.g., 80–120°C). Key factors include reaction time, stoichiometry of sulfonating agents, and purification via recrystallization or solvent extraction. Researchers should employ factorial design to identify critical variables (e.g., temperature, acid concentration) and validate reproducibility through triplicate trials .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups like sulfonic acid (-SO₃H). Mass spectrometry (MS) confirms molecular weight and purity. Cross-referencing with databases such as NIST Chemistry WebBook ensures accuracy in spectral interpretation .
Q. What safety protocols are essential when handling this compound?
Methodological Answer: Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation. Implement spill containment measures (e.g., inert absorbents) and store the compound separately from bases or oxidizing agents. Adhere to institutional Chemical Hygiene Plans, including 100% compliance with safety exams before experimental work .
Advanced Research Questions
Q. How can factorial design optimize the synthesis parameters of this compound?
Methodological Answer: A 2^k factorial design evaluates variables like temperature (Level 1: 80°C, Level 2: 120°C), acid concentration (Level 1: 90%, Level 2: 98%), and reaction time (Level 1: 2h, Level 2: 6h). Response Surface Methodology (RSM) models interactions between factors to maximize yield and minimize byproducts. Computational tools like Minitab or Design-Expert automate data analysis .
Q. How can computational modeling predict solvent interactions of this compound?
Methodological Answer: Molecular Dynamics (MD) simulations using software like GROMACS or Schrödinger Suite model solvation effects in polar solvents (e.g., water, DMSO). Density Functional Theory (DFT) calculates charge distribution and hydrogen bonding tendencies. Validate predictions experimentally via solubility tests and UV-Vis spectroscopy .
Q. What methodologies resolve contradictory solubility data for this compound across studies?
Methodological Answer: Conduct meta-analysis of published solubility data, comparing variables like pH, temperature, and solvent purity. Replicate experiments under standardized conditions (e.g., USP guidelines) and use High-Performance Liquid Chromatography (HPLC) to assess compound purity. Statistical tools (ANOVA, t-tests) quantify significance of discrepancies .
Q. How can membrane separation technologies improve purification of this compound?
Methodological Answer: Nanofiltration membranes with 200–500 Da molecular weight cut-off (MWCO) separate sulfonic acid derivatives from unreacted precursors. Optimize transmembrane pressure (3–10 bar) and cross-flow velocity to enhance selectivity. Monitor efficiency via Total Organic Carbon (TOC) analysis and conductivity measurements .
Q. What strategies ensure reproducibility in this compound synthesis?
Methodological Answer: Document reaction parameters (e.g., humidity, stirring rate) using Electronic Lab Notebooks (ELNs). Implement Quality-by-Design (QbD) principles to define Critical Process Parameters (CPPs). Use control charts for real-time monitoring of batch consistency and inter-lab validation via round-robin testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
